molecular formula C13H16N2O2 B599012 Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-49-3

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B599012
M. Wt: 232.283
InChI Key: MMBVDJZSBYSXHM-UHFFFAOYSA-N
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Description

“Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate” is a derivative of 1H-benzo[d]imidazole . 1H-benzo[d]imidazole derivatives have been found to have a variety of biological activities . They are DNA minor groove-binding ligands (MGBLs) that form non-covalent interactions with the minor groove of DNA and continue to be promising drug candidates in the discovery of potential new anticancer agents .


Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .


Molecular Structure Analysis

1H-benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-benzo[d]imidazole derivatives involve the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on the specific functional groups and alkyl chain lengths used in their synthesis . For example, one compound was obtained as a brown crystalline solid with a melting point of 230–231.7 °C .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1,3-diazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

The future directions for the research and development of 1H-benzo[d]imidazole derivatives include further evaluation of their therapeutic use as anticancer agents . There is also interest in developing new anti-inflammatory drugs with less harmful side effects .

properties

IUPAC Name

methyl 3-tert-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBVDJZSBYSXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682033
Record name Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate

CAS RN

1199773-49-3
Record name Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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